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Compound of Interest

Compound Name:
1-Ethyl-1H-pyrazole-4-carboxylic

acid

CAS No.: 400858-54-0

Cat. No.: B1582593 Get Quote

Executive Summary
The Pyrazole Carboxylic Acid (PCA) scaffold represents a privileged structure in medicinal

chemistry, characterized by a 5-membered aromatic heterocycle containing two adjacent

nitrogen atoms and a carboxylic acid/derivative moiety. This guide analyzes the

pharmacophoric versatility of PCAs, specifically their role as COX-2 selective inhibitors, Kinase

inhibitors (CDK2/VEGFR-2), and antimicrobial agents.

This document moves beyond basic literature review to provide a causal analysis of structure-

activity relationships (SAR), self-validating experimental protocols, and mechanistic pathway

mapping.

The Pharmacophore: Structural Logic & SAR
The biological activity of pyrazole carboxylic acids is dictated by the electronic and steric

environment of the pyrazole ring. The carboxylic acid group (typically at position 3 or 4) serves

as a critical hydrogen bond donor/acceptor, often mimicking the phosphate group in kinase

substrates or interacting with the Arg120 residue in COX enzymes.

Structure-Activity Relationship (SAR) Map
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The following diagram illustrates the critical substitution points and their impact on biological

activity.
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Figure 1: SAR Logic of Pyrazole Carboxylic Acids. Green arrows indicate lipophilic interactions;

Red indicates electronic effects; Yellow indicates key polar interactions.

Mechanistic Profiling
Anti-Inflammatory: COX-2 Inhibition
The most established mechanism for PCAs is the selective inhibition of Cyclooxygenase-2

(COX-2). Unlike traditional NSAIDs that bind Arg120 in both COX-1 and COX-2, PCAs with

bulky substituents (e.g., 1,5-diaryl derivatives) exploit the larger hydrophobic side pocket of

COX-2 (Val523) which is inaccessible in COX-1 due to the presence of Isoleucine at position

523.
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Mechanism: The carboxylate or carboxamide moiety forms hydrogen bonds with Arg120 and

Tyr355 at the base of the active site, while the pyrazole ring scaffolds the phenyl rings into

the hydrophobic pocket.

Therapeutic Advantage: Reduced gastrointestinal toxicity compared to non-selective

NSAIDs.

Anticancer: Kinase Inhibition (CDK2 / VEGFR-2)
PCAs act as ATP-competitive inhibitors. The pyrazole nitrogen and the carboxylic acid/amide

carbonyl often form a "hinge-binding" motif.

CDK2 (Cyclin-Dependent Kinase 2): Inhibition leads to G0/G1 cell cycle arrest.

VEGFR-2: Inhibition disrupts angiogenesis.

Key Insight: 4-substituted pyrazole carboxylic acids often show higher potency against

kinases due to better geometric alignment with the ATP-binding cleft.

Antimicrobial: Membrane Disruption & Enzyme
Inhibition
Derivatives bearing electron-withdrawing groups (Cl, NO2) at C4 exhibit broad-spectrum

activity.

Target: While less specific than in cancer, mechanisms include inhibition of bacterial DNA

gyrase and disruption of cell membrane integrity due to the amphiphilic nature of N-aryl

pyrazole carboxylic acids.

Quantitative Activity Data
The following table summarizes potency ranges for key derivatives based on recent literature

[1][2][3].
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Biological
Activity

Target / Strain
Key
Substituent
(SAR)

Typical IC50 /
MIC

Reference
Standard

Anti-

inflammatory
COX-2 (Enzyme)

1-phenyl-5-(4-

methoxyphenyl)
0.01 - 0.05 µM

Celecoxib (0.04

µM)

Anticancer MCF-7 (Breast)
4-benzoyl-1,5-

diphenyl
5.8 - 9.3 µM Doxorubicin

Anticancer
VEGFR-2

(Kinase)

Pyrazoline-

conjugated
~0.2 µM Sunitinib

Antibacterial
S. aureus

(MRSA)

4-(2,4-

dichlorobenzoyl)
1 - 4 µg/mL Ciprofloxacin

Antifungal C. albicans
3,4-dicarboxylic

acid derivs
8 - 16 µg/mL Fluconazole

Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazole-3-
Carboxylic Acids
Rationale: This "One-Pot" cyclocondensation is chosen for its ability to strictly control

regioselectivity, avoiding the formation of inseparable isomers common in hydrazine reactions.

Reagents:

Aryl hydrazine hydrochloride (1.0 equiv)

Diethyl acetylenedicarboxylate (DEAD) or Ethyl pyruvate derivative (1.0 equiv)

Ethanol (Solvent)[1]

Glacial Acetic Acid (Catalyst)

Workflow:

Dissolution: Dissolve 0.01 mol of aryl hydrazine in 20 mL absolute ethanol.
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Addition: Add 0.01 mol of 1,3-dicarbonyl equivalent (e.g., ethyl 2,4-dioxovalerate) dropwise

at 0°C.

Cyclization: Add 3 drops of glacial acetic acid. Reflux for 4–6 hours. Monitor via TLC (3:7

Ethyl Acetate:Hexane).

Isolation: Pour reaction mixture into crushed ice. The precipitate is the ester intermediate.

Hydrolysis: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to pH 2

to precipitate the free Pyrazole Carboxylic Acid.

Validation: 1H-NMR must show singlet for pyrazole-H4 (if unsubstituted) around δ 6.5-7.0

ppm and disappearance of ethyl ester quartet/triplet.

Protocol B: In Vitro COX-2 Inhibition Assay
(Colorimetric)
Rationale: A self-validating enzymatic assay using TMPD oxidation to measure peroxidase

activity of COX.

Materials:

Ovine COX-2 enzyme.

Arachidonic Acid (Substrate).

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

Test Compound (PCA derivative) dissolved in DMSO.

Step-by-Step:

Blanking: Prepare a "No Enzyme" well (Buffer + Heme + TMPD) to account for non-

enzymatic oxidation.

Inhibition Phase: Incubate 10 µL of Test Compound (varying concentrations 0.01–10 µM)

with 10 µL COX-2 enzyme in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.
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Control: Use Celecoxib (1 µM) as positive control.

Activation: Add 20 µL of Arachidonic Acid / TMPD mixture to initiate reaction.

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is

proportional to COX activity.

Calculation:

Pathway Visualization: COX-2 Inhibition Logic
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Figure 2: Mechanism of Action for COX-2 Inhibition by Pyrazole Carboxylic Acids. The inhibitor

blocks the conversion of Arachidonic Acid to Prostaglandins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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